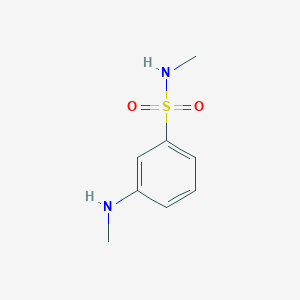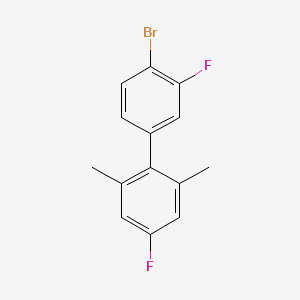![molecular formula C13H23F3N2O6 B15303882 Methyl 2-amino-5-{[(tert-butoxy)carbonyl]amino}pentanoate; trifluoroacetic acid](/img/structure/B15303882.png)
Methyl 2-amino-5-{[(tert-butoxy)carbonyl]amino}pentanoate; trifluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-amino-5-{[(tert-butoxy)carbonyl]amino}pentanoate; trifluoroacetic acid is a compound that features a tert-butoxycarbonyl (BOC) protecting group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The BOC group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a popular choice for protecting amines during multi-step synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-5-{[(tert-butoxy)carbonyl]amino}pentanoate typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an aqueous or organic solvent like tetrahydrofuran (THF) at ambient temperature .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using similar conditions as in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-amino-5-{[(tert-butoxy)carbonyl]amino}pentanoate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Methyl 2-amino-5-{[(tert-butoxy)carbonyl]amino}pentanoate has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It is used in the development of pharmaceuticals and drug delivery systems.
Industry: The compound finds applications in the production of fine chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 2-amino-5-{[(tert-butoxy)carbonyl]amino}pentanoate involves the protection of the amino group by the BOC group. This protection prevents unwanted reactions at the amino site during multi-step synthesis. The BOC group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to reveal the free amine .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-amino-5-{(tert-butoxy)carbonylamino}benzoate: Similar in structure but with a benzoate group.
(S)-2-((tert-Butoxycarbonyl)amino)-5-((2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)pentanoic acid: Used in the preparation of indole derivatives.
Uniqueness
Methyl 2-amino-5-{[(tert-butoxy)carbonyl]amino}pentanoate is unique due to its specific structure and the presence of the BOC protecting group, which provides stability under basic conditions and ease of removal under acidic conditions. This makes it particularly useful in peptide synthesis and other complex organic syntheses.
Eigenschaften
Molekularformel |
C13H23F3N2O6 |
|---|---|
Molekulargewicht |
360.33 g/mol |
IUPAC-Name |
methyl 2-amino-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C11H22N2O4.C2HF3O2/c1-11(2,3)17-10(15)13-7-5-6-8(12)9(14)16-4;3-2(4,5)1(6)7/h8H,5-7,12H2,1-4H3,(H,13,15);(H,6,7) |
InChI-Schlüssel |
PXQLWIVGSHRPKF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCCC(C(=O)OC)N.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methoxy-2-[4-(propan-2-yl)cyclohexyl]propan-1-amine hydrochloride](/img/structure/B15303803.png)


![3-(6-Isopropyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propan-1-amine](/img/structure/B15303823.png)



![3-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]propanamide](/img/structure/B15303847.png)
![2-{[(Benzyloxy)carbonyl]amino}-5-(1,3-dioxolan-2-yl)pentanoic acid](/img/structure/B15303851.png)




